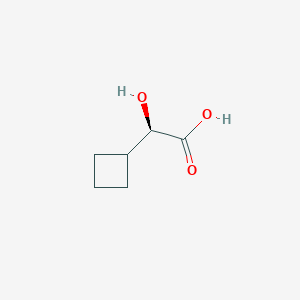

(2R)-2-cyclobutyl-2-hydroxyacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a compound typically includes its molecular formula, structure, and other identifiers. It may also include information on where it is commonly found or produced and its uses .

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may involve multiple steps, each with specific reactants and catalysts .Molecular Structure Analysis

The molecular structure can be determined using techniques like X-ray crystallography or NMR spectroscopy . The structure can provide insights into the compound’s properties and reactivity.Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. This can help in understanding its behavior and potential uses .Physical and Chemical Properties Analysis

This includes studying properties like solubility, melting point, boiling point, reactivity, and stability of the compound .Applications De Recherche Scientifique

Biotechnological Production and Derivatives

Lactic acid serves as a significant hydroxycarboxylic acid, primarily produced via biomass fermentation. It's not only a precursor for biodegradable polymers but also acts as a cornerstone for green chemistry, enabling the synthesis of various valuable chemicals like pyruvic acid, acrylic acid, and lactate esters through chemical and biotechnological pathways. This suggests potential applications for (2R)-2-cyclobutyl-2-hydroxyacetic acid in creating environmentally friendly chemical derivatives and materials (Gao, Ma, & Xu, 2011).

Antioxidant and Biological Activities

Hydroxycinnamic acids, including derivatives similar to this compound, exhibit a range of bioactivities such as antioxidant, anti-cancer, and antimicrobial properties. Their conjugates, in particular, show enhanced biological activities, suggesting potential research applications in developing new therapeutic agents or functional foods (Pei, Ou, Huang, & Ou, 2016).

Wastewater Treatment

Peracetic acid, another hydroxycarboxylic acid, demonstrates effective disinfection capabilities for wastewater treatment, highlighting a broad spectrum of antimicrobial activity. This indicates possible research avenues for this compound in environmental applications, especially in developing greener and more efficient wastewater treatment methods (Kitis, 2004).

Cosmetic and Dermatological Applications

Hydroxy acids, including this compound, find extensive applications in cosmetic and therapeutic formulations for skin care. They are known for their beneficial effects such as exfoliation, improved skin texture, and treatment of various skin conditions like acne and photoaging. Research into these applications can lead to the development of new skincare products leveraging the properties of hydroxycarboxylic acids (Kornhauser, Coelho, & Hearing, 2010).

Mécanisme D'action

Target of Action

The primary target of (2R)-2-cyclobutyl-2-hydroxyacetic acid is the adenosine A1 receptor , which is almost exclusively expressed at nerve terminals . This receptor plays a crucial role in the regulation of neurotransmitter release and is involved in various physiological functions, including sleep regulation and pain perception .

Mode of Action

This compound interacts with its target, the adenosine A1 receptor, to reduce glutamate release . This interaction is thought to be mediated by AMPA receptor antagonism . The compound’s effect on glutamate release can be blocked by antagonism of adenosine A1 receptors .

Biochemical Pathways

The compound affects the biochemical pathway involving glutamate , a key neurotransmitter in the brain. By reducing glutamate release, this compound can influence synaptic activity and neuronal signaling . This action may contribute to its observed antidepressant effects .

Pharmacokinetics

Similar compounds are known to have predictable pharmacokinetics and fewer interactions with drugs and food

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in glutamate release, which can influence synaptic activity and neuronal signaling . This action may contribute to its observed antidepressant effects

Action Environment

Environmental factors such as temperature, light, and humidity can influence the action, efficacy, and stability of this compound . For example, humidity has been found to have a significant effect on the aging of similar compounds

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2R)-2-cyclobutyl-2-hydroxyacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-5(6(8)9)4-2-1-3-4/h4-5,7H,1-3H2,(H,8,9)/t5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDUASXFZWNGNDP-RXMQYKEDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)[C@H](C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2958354.png)

![N-(4-chlorophenyl)-2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2958355.png)

![(E)-N-[1-(1,3-thiazol-2-yl)ethylidene]hydroxylamine](/img/structure/B2958360.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2958361.png)

![(E)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2958363.png)

![4-bromo-N-[[4-ethyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzenesulfonamide](/img/structure/B2958369.png)

![5-acetamido-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2958376.png)